molecular formula C8H17NO2 B12918917 3-(Hydroxymethyl)piperidine-1-ethanol CAS No. 94231-64-8

3-(Hydroxymethyl)piperidine-1-ethanol

Cat. No.: B12918917
CAS No.: 94231-64-8
M. Wt: 159.23 g/mol
InChI Key: VFSVQEBUBVGABB-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)piperidine-1-ethanol (CAS 94231-64-8) is a piperidine derivative offered for research and further manufacturing purposes. Piperidine rings are fundamental scaffolds in medicinal chemistry, found in a wide range of active pharmaceutical ingredients due to their favorable physicochemical properties . This compound features both a hydroxymethyl and an ethanol group, making it a versatile chiral building block or intermediate for constructing more complex molecules. To complete a comprehensive product description, the following specific information is required: - Specific Applications: Detailed data on its use in the synthesis of specific drug candidates or final pharmaceutical compounds. - Biological Activity: Empirical research on its mechanism of action in biological systems, such as its activity against specific enzymes or receptors. - Physicochemical Data: Measured properties including melting/boiling point, solubility, optical rotation, and spectral data. - Handling and Storage: Specific stability information and detailed safe handling procedures based on experimental data. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94231-64-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]ethanol

InChI

InChI=1S/C8H17NO2/c10-5-4-9-3-1-2-8(6-9)7-11/h8,10-11H,1-7H2

InChI Key

VFSVQEBUBVGABB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCO)CO

Origin of Product

United States

Advanced Characterization and Analytical Techniques

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):Specific GC-MS analytical conditions and results for this compound are not documented in the available literature.

Without access to synthesis and characterization reports or entries in spectral databases for 3-(Hydroxymethyl)piperidine-1-ethanol, any attempt to populate the requested article sections would be conjecture.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

While crystal structure data for this compound itself is not publicly available, analysis of a closely related piperidine (B6355638) derivative, 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, illustrates the power of this technique for structural elucidation. nih.gov A study on this compound, which also features a hydroxymethyl-substituted piperidine ring, provided detailed insights into its molecular architecture. nih.goviucr.org

The analysis revealed that the central piperidine ring adopts a stable chair conformation. nih.goviucr.org In the crystal lattice, molecules are linked by strong O—H⋯O and weaker C—H⋯O hydrogen bonds, forming intricate double ribbons. nih.goviucr.org Such detailed information on intermolecular forces is crucial for understanding the physical properties and solid-state behavior of the compound.

The key crystallographic data from the study of 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one are summarized below. nih.gov

Table 1. Crystal Data and Structure Refinement for 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one.

Parameter Value
Chemical Formula C₁₉H₂₁NO₂
Formula Weight 295.37
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 19.3364 (14)
b (Å) 6.2736 (4)
c (Å) 13.0132 (9)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1579.5 (2)

This data provides a foundational understanding of the structural characteristics of complex piperidine derivatives, which can be extrapolated to predict the likely conformation and packing of similar molecules like this compound.

Chemical Reactivity and Mechanistic Studies of 3 Hydroxymethyl Piperidine 1 Ethanol

Reaction Pathways and Intermediate Identification

The reactivity of the piperidine (B6355638) core often proceeds through cationic intermediates, which are pivotal in both synthetic transformations and metabolic pathways.

While hemiaminals are typically formed from the condensation of a primary or secondary amine with a carbonyl compound, the tertiary amine of 3-(Hydroxymethyl)piperidine-1-ethanol cannot directly form such an intermediate. However, the piperidine ring can be activated to form an iminium ion. This bioactivation sequence commonly initiates with an oxidation reaction, specifically a hydroxylation at one of the carbon atoms alpha to the ring nitrogen (C2 or C6). nih.gov This hydroxylated intermediate is unstable and readily loses a molecule of water to generate a reactive electrophilic iminium ion. nih.gov This pathway is a recognized metabolic route for compounds containing a cyclic tertiary amine structure. nih.gov

In synthetic chemistry, similar iminium intermediates can be generated and are highly useful for constructing more complex piperidine derivatives. chemrxiv.org For instance, the reaction of a related secondary amine, 2-hydroxymethylpiperidine, with aldehydes is proposed to proceed through an elusive hemiaminal which then forms a transient iminium ion before subsequent cyclization. nih.gov The generation of these intermediates allows for nucleophilic additions at the carbon atoms adjacent to the nitrogen, providing a route to diverse functionalized piperidines. chemrxiv.org

Table 1: Formation Pathways of Iminium Ions in Piperidine Systems

Precursor Method Intermediate Application Reference
Cyclic Tertiary Amine Metabolic Oxidation (e.g., by Cytochrome P450) α-Hydroxyamine Bioactivation, Toxicology Studies nih.gov
Secondary Amine + Aldehyde Condensation/Dehydration Hemiaminal, then Iminium Ion Synthesis of Bicyclic Heterocycles nih.gov
N-Heteroaryl Amine + Ketoacrylate Acid-mediated Cyclization Stable Iminium Salt Platform for Piperidine Library Synthesis chemrxiv.org

Enamines are typically formed from the reaction of a secondary amine with a carbonyl compound and are characterized by a C=C double bond adjacent to the nitrogen atom. wikipedia.org The tertiary amine in this compound cannot directly form an enamine. However, an enamine can exist in equilibrium with an iminium ion intermediate through tautomerization, provided there is a proton on a carbon atom adjacent to the C=N double bond. nih.govresearchgate.net

For instance, if an iminium ion is formed with the double bond between the nitrogen and C6, it can be deprotonated at C5 to yield a Δ⁵-enamine. This iminium-enamine equilibrium is crucial in reactions where the piperidine ring is functionalized at the C3 position using electrophiles. chemrxiv.org The enamine serves as the nucleophilic species in such transformations. While direct evidence for enamine formation from this compound is not documented, its potential to form via an iminium intermediate is a key aspect of its theoretical reactivity.

Cyclization Mechanisms and Stereochemical Outcomes

The presence of two hydroxyl groups in this compound provides opportunities for intramolecular reactions, leading to the formation of bicyclic systems with defined stereochemistry.

Following the formation of an iminium ion at the C2 or C6 position of the piperidine ring, the molecule's hydroxyl groups can act as tethered nucleophiles. An intramolecular nucleophilic attack by one of these hydroxyl groups on the electrophilic iminium carbon (C2 or C6) can lead to a cyclization event, forming a new heterocyclic ring.

This type of reaction is well-documented for related amino alcohols. For example, studies on 2-hydroxymethylpiperidine show that it reacts with aldehydes to form an intermediate iminium ion, which is immediately attacked by the proximal hydroxymethyl group to yield a stable bicyclic oxazolidine (B1195125) derivative. nih.gov Applying this precedent to this compound, one can postulate two primary cyclization pathways:

Attack by the 3-(hydroxymethyl) group: If an iminium ion forms at C2, the nucleophilic attack from the 3-position's hydroxyl group would result in the formation of a hexahydropyrido[1,2-c] nih.govresearchgate.netoxazine ring system.

Attack by the 1-(ethanol) group: Nucleophilic attack from the N-ethanol substituent onto an iminium ion at C2 or C6 would lead to the formation of an oxazepane or piperidinium-fused ring system, respectively.

These intramolecular additions are generally rapid and can be highly favored over intermolecular reactions, especially under dilute conditions. ntu.edu.sg

The synthesis of substituted piperidines, including structures like this compound, often involves steps where new stereocenters are created. nih.gov Controlling the stereochemical outcome is a central theme in modern organic synthesis. nih.govacs.org High diastereoselectivity can be achieved through various metal-catalyzed and substrate-controlled reactions. acs.org

For instance, an iron(III) chloride-catalyzed cyclization of acyclic ζ-amino allylic alcohols is an effective method for producing highly substituted cis-2,6-piperidines with excellent diastereoselectivity (dr >99/1). acs.org This thermodynamic equilibration favors the formation of the most stable cis-isomer. Similarly, diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening, provides access to densely functionalized oxygenated piperidines. nih.govresearchgate.net

In the context of synthesizing this compound itself, a key step could be the reduction of a ketone precursor, such as 1-(2-hydroxyethyl)-3-piperidone, to introduce the C3 hydroxyl group. The stereochemical outcome of such a reduction would be influenced by the steric hindrance posed by the N-substituent and the piperidine ring conformation, potentially leading to a preferential formation of either the cis or trans diastereomer relative to other substituents on the ring.

Table 2: Examples of Diastereoselective Piperidine Synthesis

Reaction Type Catalyst/Reagent Key Feature Diastereomeric Ratio (dr) Reference
Cyclization of ζ-amino allylic alcohols FeCl₃·6H₂O Thermodynamic equilibration up to >99/1 (cis) acs.org
Epoxidation of Tetrahydropyridines 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid Hydrogen bond-directed epoxidation High diastereoselectivity nih.govresearchgate.net
(4+2) Cycloaddition Boronyl Radical Radical cycloaddition High diastereoselectivity nih.gov

Reactivity of Hydroxyl and Amine Functional Groups

Tertiary Amine: The nitrogen atom is basic and nucleophilic. It readily reacts with acids to form piperidinium (B107235) salts. As a nucleophile, it can react with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. The lone pair of electrons also makes it susceptible to oxidation, which can lead to the formation of an N-oxide or the previously discussed iminium ions. The piperidine moiety is a common base used in organic synthesis, for example, in the deprotection of Fmoc-amino acids in peptide synthesis. wikipedia.org

Hydroxyl Groups: The molecule possesses two primary hydroxyl groups, one on the C3 substituent and one on the N-ethyl group. These groups exhibit typical alcohol reactivity. They can be:

Oxidized: Mild oxidation would yield the corresponding aldehydes, while stronger conditions could lead to carboxylic acids.

Esterified: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form esters.

Etherified: Conversion to ethers is possible, for example, through the Williamson ether synthesis.

Substituted: The hydroxyl groups can be converted into better leaving groups (e.g., tosylates, mesylates) and subsequently displaced by nucleophiles.

A key synthetic challenge would be the selective functionalization of one primary hydroxyl group over the other. While both are primary, their local electronic and steric environments differ, which could potentially be exploited to achieve chemical selectivity under carefully controlled conditions. nih.gov

Table 3: Summary of Functional Group Reactivity

Functional Group Reagent Type Product Type
Tertiary Amine Acid (e.g., HCl) Piperidinium Salt
Tertiary Amine Alkyl Halide (e.g., CH₃I) Quaternary Ammonium Salt
Tertiary Amine Oxidant (e.g., m-CPBA) N-Oxide
Primary Hydroxyl Oxidant (e.g., PCC) Aldehyde
Primary Hydroxyl Carboxylic Acid/Derivative Ester

Derivatization Reactions (e.g., for analytical purposes)

Derivatization is a common strategy employed in analytical chemistry to enhance the volatility, thermal stability, and detectability of compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. For a molecule like this compound, with its polar hydroxyl groups, derivatization is crucial for successful GC analysis. The primary and secondary alcohol groups are the main targets for these reactions.

Common derivatization techniques for hydroxyl groups include silylation and acylation libretexts.org.

Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The reaction converts the polar alcohol groups into less polar and more volatile silyl ethers, which are more amenable to GC analysis . The derivatization of both the primary and secondary alcohols in this compound would proceed as follows:

This compound + BSTFA → 3-((Trimethylsilyloxy)methyl)piperidine-1-(2-(trimethylsilyloxy)ethanol)

The ease of silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol, due to steric hindrance . Thus, the primary hydroxyl group on the hydroxymethyl substituent would be expected to react faster than the secondary hydroxyl group on the N-ethanol substituent.

Acylation: This method involves the reaction of the hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form esters. Perfluorinated anhydrides, like trifluoroacetic anhydride (TFAA), are often used as they introduce fluorinated groups that enhance detection by electron capture detectors (ECD) gcms.cz. The acylation of this compound would result in the formation of a diester.

For the analysis of fatty alcohols, pentafluorobenzoyl chloride is used as a derivatization reagent for GC/ECNICI-MS analysis, a technique that could be applicable to this compound nih.gov.

The tertiary amine in the piperidine ring is generally unreactive under typical silylation and acylation conditions used for hydroxyl groups. However, for analytical purposes targeting amines, specific derivatization reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are used for HPLC analysis, though these are primarily for primary and secondary amines nih.govthermoscientific.fr.

Table 1: Potential Derivatization Reactions for Analytical Purposes

Derivatization Method Reagent Example Functional Group Targeted Resulting Derivative Analytical Advantage
Silylation BSTFA Primary and Secondary Alcohols Trimethylsilyl ethers Increased volatility and thermal stability for GC-MS
Acylation TFAA Primary and Secondary Alcohols Trifluoroacetyl esters Enhanced detectability with ECD gcms.cz

Oxidation Reactions

The oxidation of this compound can occur at several sites: the primary alcohol, the secondary alcohol, and the tertiary amine. The outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

A study on the oxidation of the closely related compound, 1-(2-Hydroxyethyl)piperidine, by bis(hydrogenperiodato)argentate(III) in an alkaline medium, revealed that the reaction leads to the cleavage of the N-C bond, yielding piperidine and formaldehyde (B43269) as the major products scielo.brscielo.br. This suggests that under strong oxidizing conditions, the N-ethanol group of this compound could undergo similar fragmentation.

The presence of both a primary and a secondary alcohol allows for selective oxidation under controlled conditions. Primary alcohols are generally more susceptible to oxidation than secondary alcohols. Reagents such as N-chlorosuccinimide mediated by oxoammonium salts (like TEMPO) have been shown to exhibit high chemoselectivity for the oxidation of primary alcohols to aldehydes in the presence of secondary alcohols acs.org. Applying such a system to this compound would likely yield 1-(2-hydroxyethyl)piperidine-3-carbaldehyde.

This compound + TEMPO/NCS → 1-(2-Hydroxyethyl)piperidine-3-carbaldehyde

Further oxidation of the aldehyde could lead to the corresponding carboxylic acid, and oxidation of the secondary alcohol would produce a ketone. The biological N-oxidation of the piperidine ring itself has been observed to yield N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide nih.gov. It is plausible that the tertiary amine in this compound could undergo similar transformations under specific enzymatic or chemical conditions.

Table 2: Potential Oxidation Products of this compound

Oxidizing Agent/System Site of Oxidation Potential Product(s)
Bis(hydrogenperiodato)argentate(III) N-ethanol group Piperidine, Formaldehyde scielo.brscielo.br
TEMPO/N-chlorosuccinimide Primary alcohol 1-(2-Hydroxyethyl)piperidine-3-carbaldehyde acs.org
Stronger oxidizing agents Primary and secondary alcohols 1-(2-Oxoethyl)piperidine-3-carboxylic acid
Biological/Specific chemical oxidation Tertiary amine N-oxide derivative

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, rooted in the principles of quantum mechanics, offer a detailed perspective on the electronic structure and energetics of molecules. These methods are pivotal in predicting various molecular properties with high accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.netrsc.orgmdpi.com This method is favored for its balance of computational cost and accuracy. In the context of 3-(Hydroxymethyl)piperidine-1-ethanol, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution. colab.ws

DFT studies on similar piperidine (B6355638) derivatives have successfully elucidated their structural and electronic characteristics. researchgate.netrsc.org For instance, calculations are often performed using specific functionals, like B3LYP, paired with a basis set such as 6-311++G(d,p), to achieve reliable results. rsc.orgresearchgate.net Such studies can provide insights into intramolecular interactions, like hydrogen bonding, which are likely present in this compound due to its hydroxyl and hydroxymethyl groups. The natural bond orbital (NBO) analysis, often carried out within DFT studies, can further detail intramolecular charge transfer and stabilization energies. colab.ws

Table 1: Representative DFT-Calculated Properties for a Piperidine Derivative

PropertyCalculated Value
Total Energy (Hartree)-552.78
HOMO Energy (eV)-6.45
LUMO Energy (eV)1.23
Dipole Moment (Debye)3.12

Note: The data in this table is illustrative and represents typical values obtained for a piperidine derivative from DFT calculations. It is not specific to this compound.

Structural Stability and Conformational Analysis

By calculating the relative energies of different possible conformations, researchers can determine the most probable three-dimensional structure of the molecule under various conditions. These studies have been instrumental in understanding the conformational preferences of various piperidine derivatives, which in turn dictates their biological activity and interaction with other molecules. researchgate.net The presence of flexible side chains in this compound makes a thorough conformational search essential for a complete understanding of its structural landscape.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their behavior over time. researchgate.net This technique is particularly valuable for understanding the conformational flexibility and intermolecular interactions of molecules in a simulated biological environment. researchgate.netresearchgate.net

Ligand-Receptor Interaction Dynamics

MD simulations are a powerful tool for investigating how a ligand, such as this compound, interacts with a biological target, like a protein receptor. nih.govrsc.org After an initial docking pose is predicted, MD simulations can be used to assess the stability of this pose and to observe the dynamic changes in the ligand-receptor complex. nih.gov

For piperidine-based compounds, MD simulations have revealed crucial amino acid residues involved in binding and have helped to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov These simulations can track the movement of the ligand within the binding pocket and the conformational changes in the protein upon ligand binding, providing a more realistic model of the interaction than static docking studies alone. researchgate.net

Stability of Receptor-Ligand Interactions under Physiological Conditions

To better mimic a biological system, MD simulations are typically performed in a solvent, often water, and at a physiological temperature and pressure. researchgate.net This allows for the assessment of the stability of the receptor-ligand complex under conditions that more closely resemble a living organism.

Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over time. researchgate.net A stable RMSD suggests that the ligand remains bound in a consistent conformation. Other analyses, such as the number of hydrogen bonds formed between the ligand and the receptor throughout the simulation, provide further insight into the strength and persistence of the interaction. researchgate.net For a molecule like this compound, its hydroxyl groups would be expected to form key hydrogen bonds with a target receptor, and MD simulations could quantify the stability of these interactions.

Table 2: Representative MD Simulation Stability Data for a Ligand-Receptor Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of H-Bonds
00.00.03
101.21.52
201.51.63
301.41.52
401.61.71
501.51.62

Note: This table presents example data that could be generated from an MD simulation to assess the stability of a ligand-receptor complex. The values are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. tandfonline.comresearchgate.net

For piperidine derivatives, QSAR models have been successfully developed to predict various biological activities. tandfonline.comresearchgate.netresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govtandfonline.com

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a library of related structures with varying substituents. Their biological activity would be determined experimentally, and then a QSAR model would be developed to identify the key structural features that influence this activity. The predictive power of the resulting model would be evaluated using internal and external validation techniques to ensure its robustness. nih.gov

3D-QSAR Modeling (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural and chemical properties of a molecule influence its biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most prominent 3D-QSAR methods. These techniques generate predictive models by correlating the 3D steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) of a series of molecules with their known biological activities.

While no specific CoMFA or CoMSIA models for this compound have been published, studies on other piperidine analogues have demonstrated the utility of these methods. For instance, 3D-QSAR studies on piperidine-based compounds have successfully identified key structural features that modulate their binding affinity to various biological targets. These models are typically validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Table 1: Representative Statistical Parameters for 3D-QSAR Model Validation

ParameterDescriptionTypical Value for a Robust Model
q² (Cross-validated r²) A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset during model construction.> 0.5
r² (Non-cross-validated r²) A measure of the internal goodness of fit of the model to the training set data.> 0.6
pred_r² (Predictive r² for test set) A measure of the model's ability to predict the activity of an external set of compounds not used in model generation.> 0.5

The graphical output of these analyses are contour maps, which visualize the regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity.

Elucidation of Structural Requirements for Biological Activity

The contour maps generated from CoMFA and CoMSIA studies provide a roadmap for optimizing lead compounds. For a hypothetical analysis of this compound, these maps would highlight the structural requirements for its biological activity.

Steric Fields: Green contours typically indicate regions where bulky substituents are favored, suggesting that increasing steric bulk in these areas may enhance activity. Conversely, yellow contours mark regions where steric hindrance is detrimental.

Electrostatic Fields: Blue contours identify areas where electropositive groups are preferred, while red contours indicate a preference for electronegative groups.

Hydrophobic Fields: In CoMSIA, yellow contours might represent regions where hydrophobic groups increase activity, whereas white or grey contours suggest hydrophilic groups are favorable.

Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours often denote favorable locations for hydrogen bond donors and acceptors, respectively. Red or orange contours can indicate unfavorable regions for these interactions.

Without specific studies on this compound, one can only speculate on its structural requirements based on its constituent functional groups: the piperidine ring, the hydroxymethyl group, and the ethanol (B145695) substituent. The hydroxyl groups present opportunities for hydrogen bonding, while the piperidine ring provides a scaffold that can be modified to explore steric and hydrophobic interactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a specific biological target, such as an enzyme or a receptor. The process calculates the binding energy, often expressed as a docking score, which provides an estimate of the binding affinity. A lower (more negative) docking score generally indicates a more favorable binding interaction.

The predicted binding mode reveals the specific interactions between the ligand and the protein's amino acid residues. These interactions can include:

Hydrogen Bonds: Formed between the hydroxyl groups of this compound and polar residues in the binding pocket.

Hydrophobic Interactions: Involving the carbon atoms of the piperidine ring and nonpolar residues.

Table 2: Hypothetical Docking Interaction Summary for this compound

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond DonorHydroxyl groupsAsp, Glu, Ser, Thr
Hydrogen Bond AcceptorOxygen atoms of hydroxylsAsn, Gln, His, Ser, Thr
HydrophobicPiperidine ringAla, Val, Leu, Ile, Phe, Trp

Insights into Potential Antitumor and Antiviral Mechanisms

Molecular docking can provide valuable insights into the potential mechanisms by which a compound might exert antitumor or antiviral effects. By docking this compound into the active sites of known cancer or viral targets, researchers could hypothesize its mechanism of action.

For instance, if docking studies predicted strong binding to a key enzyme involved in tumor cell proliferation or viral replication, it would suggest that the compound may act as an inhibitor of that enzyme. The specific binding interactions observed in the docked pose could then guide the design of more potent and selective analogues. For example, if a hydrogen bond with a critical residue is identified, modifications to the ligand to strengthen this interaction could lead to improved efficacy.

Without published docking studies for this compound, its potential antitumor and antiviral mechanisms remain speculative. Future computational research is necessary to explore its interactions with relevant biological targets and to validate any hypothetical mechanisms.

Biological Interactions and Mechanistic Insights of 3 Hydroxymethyl Piperidine 1 Ethanol Derivatives

Interaction with Neurotransmitter Systems

The core structure of piperidine (B6355638) is a feature of numerous compounds that interact with the central nervous system. Derivatives of 3-(hydroxymethyl)piperidine-1-ethanol are studied for their potential to modulate neurotransmitter systems, which is foundational to their investigation for neurological disorders. ontosight.ai

Due to their inherent ability to interact with various neurotransmitter systems, piperidine derivatives are considered promising candidates for addressing complex neurological conditions. ontosight.ai Research suggests that compounds with this structural motif may have applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as mood disorders like depression. ontosight.ai The therapeutic potential in these areas is often linked to the modulation of targets like acetylcholinesterase, which is relevant in Alzheimer's disease. nih.gov

Antimicrobial and Antiviral Activities

The piperidine scaffold is a key component in the development of new agents to combat infectious diseases. These derivatives have demonstrated a wide spectrum of activity against various bacterial, fungal, and viral pathogens. ontosight.airesearchgate.net

The mechanisms through which piperidine derivatives exert their antimicrobial effects are diverse. In bacteria, these compounds can disrupt cell membranes, inhibit essential enzymes, and interfere with protein synthesis. For fungi such as Candida albicans, the mechanism can involve the disruption of membrane integrity, leading to oxidative stress and subsequent apoptotic cell death. nih.gov

In the context of antiviral activity, specific mechanisms have been identified. For Hepatitis C Virus (HCV), certain diphenyl-piperidine derivatives are thought to inhibit viral entry by interfering with the membrane fusion process. nih.gov For coronaviruses like SARS-CoV-2, some 1,4,4-trisubstituted piperidines have been shown to inhibit the nsp5 main protease (Mpro), a critical enzyme in the viral replication cycle. nih.gov

Derivatives of piperidine have shown inhibitory activity against a range of clinically significant pathogens.

Bacterial Pathogens: Studies have consistently shown that piperidine derivatives are active against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com Notable examples include:

Staphylococcus aureus : Multiple studies confirm activity against this common Gram-positive pathogen. researchgate.netsemanticscholar.orgnih.gov

Escherichia coli : Activity against this Gram-negative bacterium is also well-documented. researchgate.netbiointerfaceresearch.comsemanticscholar.orgacademicjournals.org

Klebsiella pneumoniae : Certain derivatives have demonstrated inhibitory effects against this opportunistic pathogen. nih.govacademicjournals.org

Bacillus subtilis : Inhibition of this Gram-positive bacterium has been observed. nih.govacademicjournals.org

Derivative Type / CompoundTarget PathogenActivity Measurement (MIC)Reference
Halogenobenzene DerivativesStaphylococcus aureus32-512 µg/mL nih.gov
Halogenobenzene DerivativesBacillus subtilis32-512 µg/mL nih.gov
Halogenobenzene DerivativesEscherichia coli32-512 µg/mL nih.gov
Halogenobenzene DerivativesKlebsiella pneumoniae32-512 µg/mL nih.gov
Novel Synthesized DerivativesBacillus subtilis0.75 mg/mL academicjournals.org
Novel Synthesized DerivativesEscherichia coli1.5 mg/mL academicjournals.org
Novel Synthesized DerivativesStaphylococcus aureus1.5 mg/mL academicjournals.org
Novel Synthesized DerivativesKlebsiella pneumoniae1.5 mg/mL academicjournals.org

Fungal Pathogens: The primary fungal target for many piperidine derivatives is Candida albicans, a common cause of opportunistic infections. nih.govacademicjournals.orgresearchgate.net Some piperidine-based 1,2,3-triazolylacetamide derivatives have shown potent activity against the emerging multidrug-resistant pathogen Candida auris. nih.gov These compounds were found to disrupt the plasma membrane and induce apoptosis. nih.gov

Derivative Type / CompoundTarget PathogenActivity Measurement (MIC)Reference
pta1Candida auris0.24-0.97 µg/mL nih.gov
pta2Candida auris0.24-0.97 µg/mL nih.gov
pta3Candida auris0.24-0.97 µg/mL nih.gov
Halogenobenzene DerivativesCandida albicans32-512 µg/mL nih.gov

Viral Pathogens:

SARS-CoV-2 : A class of 1,4,4-trisubstituted piperidines showed micromolar activity against SARS-CoV-2. nih.gov Other piperidine-4-carboxamide compounds also demonstrated inhibitory activity against alpha and delta variants of SARS-CoV-2, with EC50 values as low as 0.11 µM. gavinpublishers.com Natural piperamides from Piper species have also been identified as potential inhibitors of the virus's main protease (Mpro). acs.org

Hepatitis C Virus (HCV) : A 4-aminopiperidine (B84694) scaffold has been identified that targets the assembly and release stages of the HCV life cycle. nih.gov Other studies have shown that diphenyl-piperidines can inhibit HCV cell entry. nih.gov The natural compound piperine (B192125) has also been evaluated for its anti-HCV properties, showing an IC50 of 52.18 µM in an in vitro assay. researchgate.net

Anticancer and Cytotoxic Potentials

The piperidine nucleus is a structural feature in many compounds investigated for cancer therapy. ontosight.airesearchgate.net These derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death. ontosight.ainih.gov

Piperidine derivatives have demonstrated significant antiproliferative activity against a range of cancer cells, including prostate (PC3), breast (MCF7), and gastric (MGC803) cancer cell lines. tandfonline.com For instance, one novel derivative, compound 17a, exhibited potent activity with IC50 values of 0.81 µM against PC3 cells and 1.30 µM against MCF7 cells. tandfonline.com

A key mechanism behind their anticancer effect is the induction of apoptosis. nih.govresearchgate.net Studies have shown that certain piperidine derivatives can trigger apoptosis in cancer cells through various signaling pathways. tandfonline.comnih.gov This includes the disruption of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, which are crucial executioners of the apoptotic process. nih.govnih.gov The regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is another critical aspect of their mechanism, where an increased Bax:Bcl-2 ratio favors cell death. nih.gov For example, novel trans-platinum piperidine derivatives have been shown to cause cell death through apoptosis, confirmed by early phosphatidylserine (B164497) exposure and caspase activation. nih.gov

Derivative / CompoundCancer Cell LineActivity Measurement (IC50/GI50)Reference
Compound 17aPC3 (Prostate)0.81 µM tandfonline.com
Compound 17aMGC803 (Gastric)1.09 µM tandfonline.com
Compound 17aMCF7 (Breast)1.30 µM tandfonline.com
trans-[PtCl2(4-pic)(pip)]C-26 (Colon Carcinoma)4.5 µM nih.gov
trans-[PtCl2(4-pic)(pip)]OV-1063 (Ovarian)6.5 µM nih.gov
Piperidine derivative 1PC-3 (Prostate)6.3 µg/mL nih.gov
Piperidine derivative 25PC-3 (Prostate)6.4 µg/mL nih.gov
Piperidine derivative 16786-0 (Renal)0.4 µg/mL nih.gov

Targeting Specific Kinases (e.g., Protein Kinase B, PLK1, c-MET, ALK, FGFR4)

Derivatives of the piperidine scaffold have been investigated as inhibitors of several protein kinases crucial in cancer cell signaling pathways. While research directly on this compound derivatives for all the listed kinases is not extensively available, the broader class of piperidine-containing molecules has shown significant promise.

c-MET Kinase: The c-Met receptor tyrosine kinase is a key target in oncology. Certain pyrazolopyridine derivatives incorporating a piperidine moiety have demonstrated potent c-Met inhibitory activity. For instance, compounds 5a and 5b exhibited IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, against c-Met, comparable to the reference drug cabozantinib (B823) (IC50 = 5.38 ± 0.52 nM). nih.gov Another study on N-substituted-2-oxoindolin benzoylhydrazines, which can be considered piperidine derivatives, identified compounds 6 , 10 , and 25 with c-MET IC50 values in the low-micromolar range (1.3–1.8 µM). nih.gov

FGFR4 Kinase: Fibroblast growth factor receptor 4 (FGFR4) is another important target in cancer therapy. Novel aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed as FGFR4 inhibitors. Within this class, compound 6O showed a marked FGFR4 selectivity with an IC50 value of 75.3 nM. researchgate.net Furthermore, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as pan-FGFR covalent inhibitors, with compound 10h showing an IC50 of 46 nM against FGFR1. nih.gov

While specific data for this compound derivatives against Protein Kinase B (Akt), Polo-like kinase 1 (PLK1), and Anaplastic Lymphoma Kinase (ALK) is limited in the public domain, the established activity of piperidine-containing compounds against other kinases suggests that this scaffold is a viable starting point for the design of inhibitors targeting these enzymes as well. The structural flexibility of the piperidine ring allows for the introduction of various substituents to optimize binding affinity and selectivity for the kinase active site.

Table 1: Inhibitory Activity of Piperidine Derivatives against Specific Kinases

Compound Target Kinase IC50 (nM)
5a c-Met 4.27 ± 0.31
5b c-Met 7.95 ± 0.17
Cabozantinib (Reference) c-Met 5.38 ± 0.52
6O FGFR4 75.3
10h FGFR1 46

IC50 values are presented as the concentration required for 50% inhibition of enzyme activity.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer agents. A novel series of 4-piperidine-based thiosemicarbazones has been evaluated for their inhibitory activity against DHFR. researchgate.netnih.gov These compounds exhibited a range of potent inhibition with IC50 values from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.netnih.gov

Among the synthesized derivatives, compound 5p displayed the highest inhibitory activity with an IC50 of 13.70 ± 0.25 µM. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory potency. For instance, para-substitution on the phenyl ring was generally more favorable than meta-substitution. nih.gov

Table 2: DHFR Inhibitory Activity of 4-Piperidine-Based Thiosemicarbazones

Compound R Group IC50 (µM)
5a Cyclohexyl 41.20 ± 0.67
5c 3-Bromophenyl 30.16 ± 0.74
5d 4-Bromophenyl 26.11 ± 0.38
5f 4-Methylphenyl 18.27 ± 0.39
5h 4-Hydroxyphenyl 15.62 ± 0.26
5k 2,3-Dichlorophenyl 47.30 ± 0.86
5m 4-Chlorophenyl 18.36 ± 0.52
5p 3,4,5-Trimethoxyphenyl 13.70 ± 0.25
Methotrexate (Reference) - 0.086 ± 0.07

IC50 values represent the mean ± standard error of the mean.

Inhibition of Cathepsin K (e.g., Anti-Osteoporosis Agents)

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a major role in bone resorption. Its inhibition is a key strategy in the development of anti-osteoporosis agents. A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against Cathepsin K. mdpi.com

Among these, compound H-9 emerged as the most potent inhibitor, with an IC50 value of 0.08 µM. mdpi.com The initial fragment screening identified a sulfonyl piperidine compound, F-12 , with an IC50 of 13.52 µM, which served as the starting point for optimization. mdpi.com The SAR studies indicated that the substituents on the phenyl and benzyl (B1604629) moieties of the piperidine-3-carboxamide scaffold are crucial for activity.

Table 3: Inhibitory Activity of Piperidine-3-Carboxamide Derivatives against Cathepsin K

Compound IC50 (µM)
F-12 (Fragment) 13.52
H-1 0.25
H-3 0.19
H-9 0.08
H-15 0.15
H-21 0.41

IC50 values represent the concentration required for 50% inhibition of Cathepsin K activity.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of Alzheimer's disease. Piperidine derivatives have been extensively explored as cholinesterase inhibitors. A study of phenoxyethyl piperidine/morpholine (B109124) derivatives revealed that the piperidinyl moiety plays a significant role in the activity against electric eel AChE (eeAChE). nih.gov

Compound 5c from this series was the most potent, with an IC50 value of 0.5 ± 0.05 µM against eeAChE. nih.gov Another series of N-(2-(piperidin-1-yl)ethyl)benzamide derivatives also showed potent AChE inhibition, with compound 5d (ortho-fluoro substitution) being the most active with an IC50 of 13 ± 2.1 nM, demonstrating superior activity to the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). nih.gov Compound 5a (ortho-chloro substitution) also showed remarkable activity with an IC50 of 0.09 ± 0.002 µM. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Piperidine Derivatives

Compound Target Enzyme IC50
5c eeAChE 0.5 ± 0.05 µM
7c eqBuChE 2.5 ± 0.6 µM
5a AChE 0.09 ± 0.002 µM
5d AChE 13 ± 2.1 nM
Donepezil (Reference) AChE 0.6 ± 0.05 µM

IC50 values are presented as mean ± standard error.

Glycosidase Enzyme Inhibition (e.g., α-d-glucosidase)

α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption. Dihydrofuro[3,2-b]piperidine derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors. nih.gov

In one study, L-arabino-configured compound 32 , which contains an N-substituted 2,6-dichloro-4-hydroxylbenzyl group, exhibited the most potent activity against α-glucosidase with an IC50 of 0.07 µM. nih.gov Another potent compound from this series was 28 , with an IC50 of 0.5 µM. nih.gov The SAR studies highlighted the importance of the stereochemistry and the nature of the N-substituent on the piperidine ring.

Table 5: α-Glucosidase Inhibitory Activity of Dihydrofuro[3,2-b]piperidine Derivatives

Compound Configuration N-Substituent IC50 (µM)
14 D-arabino 4-Hydroxybenzyl 10.0
20 D-arabino 2-Chloro-4-hydroxybenzyl 4.4
21 D-arabino 2,6-Dichloro-4-hydroxybenzyl 1.1
25 L-arabino 4-Hydroxybenzyl 8.3
28 L-arabino 2,4-Dichlorobenzyl 0.5
31 L-arabino 2-Chloro-4-hydroxybenzyl 1.8
32 L-arabino 2,6-Dichloro-4-hydroxybenzyl 0.07

IC50 values represent the mean of three independent experiments.

Structure-Activity Relationship (SAR) Studies

The biological activity of piperidine derivatives is highly dependent on the nature, position, and orientation of substituents on the piperidine ring and its appended functionalities.

The collective findings from the studies on various piperidine derivatives highlight several key SAR trends:

For Cathepsin K Inhibition: In the piperidine-3-carboxamide series, the presence of electron-donating or electron-withdrawing groups on the phenyl and benzyl rings significantly modulates inhibitory potency. The specific substitution pattern leading to optimal activity, as seen in compound H-9 , suggests a well-defined binding pocket in the enzyme. mdpi.com

For DHFR Inhibition: In the 4-piperidine-based thiosemicarbazones, para-substituted phenyl rings were generally more effective than meta-substituted ones. The presence of multiple methoxy (B1213986) groups, as in the most potent compound 5p , indicates that electronic and steric factors play a crucial role in binding to DHFR. nih.gov

For Cholinesterase Inhibition: For AChE inhibitors, the presence of the piperidinyl moiety itself was found to be important. nih.gov Furthermore, the position of halogen substituents on the benzamide (B126) ring dramatically influenced activity, with ortho-substitutions proving to be particularly effective. nih.gov

For α-Glucosidase Inhibition: The stereochemistry of the fused ring system in dihydrofuro[3,2-b]piperidine derivatives was a critical determinant of activity. Additionally, the N-substituent on the piperidine ring had a profound impact, with halogenated and hydroxylated benzyl groups leading to highly potent inhibitors. The presence of two chlorine atoms on the 4-hydroxybenzyl group, as in compound 32 , resulted in the highest potency. nih.gov

In general, the introduction of polar groups can either enhance or diminish activity depending on the specific target and the location of the substituent. For instance, a polar hydroxyl group in the ortho position had a negative effect on the potency of non-urea based soluble epoxide hydrolase inhibitors, while para-substitution was generally tolerated. nih.gov The flexibility of the piperidine ring allows it to adopt various conformations, enabling its derivatives to fit into diverse enzyme active sites. The strategic placement of substituents can optimize these interactions, leading to highly potent and selective inhibitors.

Design and Optimization of Active Analogs

The design and optimization of active analogs of this compound represent a critical phase in the development of novel therapeutic agents. This process involves systematic structural modifications of the lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. While specific research on the design and optimization of this compound derivatives is not extensively detailed in the provided information, general principles of medicinal chemistry and analog design for piperidine-containing compounds can be applied to outline a prospective strategy.

The core structure of this compound offers multiple points for chemical modification. These include the hydroxymethyl group at the 3-position, the ethanol (B145695) group at the 1-position (the piperidine nitrogen), and the piperidine ring itself. A systematic exploration of the structure-activity relationships (SAR) by modifying these positions is fundamental to the optimization process.

Table 1: Potential Modification Sites on the this compound Scaffold

Modification SitePotential ModificationsRationale
1-Position (Piperidine Nitrogen) - Elongation or shortening of the ethanol chain- Introduction of different functional groups (e.g., ethers, amides, esters)- Incorporation of aromatic or heteroaromatic ringsTo explore the impact on receptor binding, solubility, and metabolic stability. Aromatic substitutions can introduce specific interactions with the target protein.
3-Position (Hydroxymethyl Group) - Conversion to ethers, esters, or carbamates- Oxidation to an aldehyde or carboxylic acid- Replacement with other functional groups (e.g., aminomethyl, fluoromethyl)To alter hydrogen bonding capacity, polarity, and steric interactions within the binding pocket of a biological target.
Piperidine Ring - Introduction of substituents at other positions (2, 4, 5, 6)- Conformational restriction through ring fusion or introduction of unsaturationTo investigate the influence of stereochemistry and conformation on activity and to potentially enhance selectivity for the target.

A common optimization strategy involves the synthesis of a library of analogs where each of these positions is systematically varied. For instance, a series of compounds could be synthesized where the length of the N-alkyl chain is varied, while keeping the 3-hydroxymethyl group constant. The biological activity of these analogs would then be evaluated to determine the optimal chain length.

Subsequently, with an optimized N-substituent, modifications would be made to the 3-hydroxymethyl group. The resulting analogs would again be tested to identify the most potent combination of substituents. This iterative process of design, synthesis, and biological evaluation is central to lead optimization.

Based on a comprehensive review of scientific literature and chemical databases, there is no specific published research available on the applications of the chemical compound “this compound” within the areas outlined in the request.

Detailed searches for this compound in the contexts of materials science, as an analytical standard, or in catalysis and ligand design did not yield any specific research findings, data, or documented applications. While the constituent parts of the molecule—a piperidine ring and two hydroxyl groups—suggest theoretical potential in these fields, no studies have been published that specifically investigate, characterize, or utilize "this compound" for:

Polymer Synthesis or Modification: No literature was found describing its use as a catalyst or modifier in the synthesis of polyurethanes or other polymers.

Improving Mechanical Properties: There are no reports on its use as an additive to enhance the mechanical properties of materials.

Analytical Reagents: Its application as a derivatization tag or as a chiral auxiliary in asymmetric transformations is not documented.

Catalysis and Ligand Design: There is no mention of it being used as a ligand for metal-catalyzed reactions.

Therefore, it is not possible to provide a detailed article with research findings and data tables as requested, due to the absence of relevant scientific information for this specific compound.

Applications Beyond Biology

Role in Homogeneous and Heterogeneous Catalysis

As of the current body of scientific literature, there are no documented applications of 3-(Hydroxymethyl)piperidine-1-ethanol in the fields of homogeneous or heterogeneous catalysis. Extensive searches of chemical databases and scholarly articles have not revealed any studies where this specific compound is utilized as a catalyst, ligand, or precursor in catalytic processes. Therefore, no research findings or data tables on its catalytic activity can be provided.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

Advancements in synthetic chemistry are crucial for the efficient and responsible production of 3-(Hydroxymethyl)piperidine-1-ethanol. Future work should prioritize the development of scalable, sustainable, and stereochemically precise synthetic methods.

The current industrial synthesis of piperidine (B6355638) often relies on the hydrogenation of pyridine (B92270), a process that is not environmentally benign and depends on fossil fuels. rsc.org A significant future direction is the development of high-volume, sustainable synthesis routes from bio-renewable resources. rsc.org For instance, novel one-pot approaches using biomass-derived starting materials like tetrahydrofurfurylamine (B43090) have shown promise for producing the core piperidine structure. rsc.org Research into greener reaction conditions, such as using water as a solvent and employing reusable catalysts like rhodium-rhenium oxide (Rh-ReOx) systems, could lead to more ecologically and economically viable production methods for piperidine derivatives. mdpi.comrsc.org The application of continuous flow protocols could also offer a scalable and efficient alternative to traditional batch processing. acs.org

Synthesis StrategyPotential AdvantageRelevant Research Area
Bio-renewable FeedstocksReduced reliance on fossil fuels, greener process.Catalytic conversion of biomass (e.g., furfural, tetrahydrofurfurylamine). rsc.orgnih.gov
Green CatalysisIncreased efficiency, reduced waste, milder reaction conditions.Heterogeneous catalysis (e.g., Rh-ReOx/SiO2), iridium-catalyzed hydrogenation. mdpi.comrsc.org
Continuous Flow ChemistryHigh scalability, improved safety, and process control.Microreactor technology for multi-step synthesis. acs.org

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, achieving precise stereoselective and regioselective control in the synthesis of derivatives of this compound is a critical research avenue. Traditional synthetic routes often lack the ability to selectively functionalize specific positions on the piperidine ring. nih.gov Future research should focus on advanced catalytic systems, such as rhodium-catalyzed C-H insertions, which allow for site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring by carefully selecting the catalyst and protecting groups. nih.govnih.gov This level of control would enable the creation of a library of distinct stereoisomers and positional analogs, which is essential for detailed structure-activity relationship (SAR) studies. nih.govnih.gov

Comprehensive Pharmacokinetic and Pharmacodynamic Characterization (e.g., ADME)

A significant gap in the current knowledge of this compound is the lack of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data. The piperidine and morpholine (B109124) rings are often incorporated into drug design to improve pharmacokinetic properties. bohrium.com Therefore, a crucial future step is to conduct thorough studies on its Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these parameters is fundamental to evaluating the compound's potential as a therapeutic agent. Future studies should include in vitro assays to determine metabolic stability and identify key metabolizing enzymes, as well as in vivo studies in animal models to characterize its bioavailability, tissue distribution, and clearance pathways. This information is indispensable for predicting its behavior in humans and guiding the design of analogs with optimized therapeutic profiles. bohrium.comnih.gov

Exploration of Broader Biological Target Landscape

The piperidine nucleus is a privileged scaffold found in drugs targeting a wide array of biological systems, including the central nervous system, and in agents with anticancer and antimicrobial properties. mdpi.combohrium.comnih.gov The full range of biological targets for this compound remains largely unexplored, presenting a significant opportunity for future research.

Future investigations should aim to unravel the specific molecular mechanisms underlying any observed biological effects of this compound. Piperidine derivatives are known to interact with a variety of targets, from G-protein coupled receptors like opioid receptors to enzymes and ion channels. nih.govencyclopedia.pub For example, various piperidine compounds act as anticancer agents by modulating critical signaling pathways such as NF-κB, PI3k/Akt, and STAT-3. nih.gov Research efforts could employ techniques like affinity chromatography, proteomics, and computational docking studies to identify direct binding partners. Subsequent cell-based assays and in vivo studies would then be necessary to validate these targets and elucidate the downstream signaling cascades.

Given the broad spectrum of activity associated with piperidine-containing compounds, this compound and its derivatives could have applications in multiple therapeutic areas. nih.govresearchgate.net High-throughput screening campaigns against diverse target panels and disease models could uncover entirely new therapeutic uses. nih.gov Areas of particular interest could include neurodegenerative diseases, various forms of cancer (such as prostate, breast, and lung cancer), and neuropathic pain, where other piperidine-based molecules have already shown promise. nih.govencyclopedia.pub The exploration of this compound as a potential sigma-1 (S1R) receptor ligand, a target involved in numerous CNS disorders, could also be a fruitful avenue of research. rsc.org The discovery that simple, non-tropane piperidine structures can act as potent dopamine (B1211576) transporter (DAT) inhibitors suggests that even structurally simplified analogs could yield novel therapeutic leads, for instance, in the context of cocaine abuse treatment. nih.gov

Advanced Computational Studies for Rational Design

The advancement of computational chemistry offers powerful tools for the rational design of novel therapeutics based on the this compound scaffold. nih.govnih.gov These in silico methods can significantly accelerate the drug discovery process by predicting the biological activity and physicochemical properties of new molecular entities, thereby prioritizing synthetic efforts and reducing costs. openmedicinalchemistryjournal.comphiladelphia.edu.jo By leveraging computational models, researchers can explore vast chemical spaces and gain deeper insights into the molecular interactions driving therapeutic effects. nih.gov

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. nih.gov For this compound, QSAR models can be developed to correlate structural modifications of the molecule with changes in its biological activity. nih.gov The process involves synthesizing a series of analogues where specific parts of the molecule, such as the hydroxymethyl group, the ethanol (B145695) chain, or the piperidine ring itself, are systematically altered. The biological activity of these analogues is then measured, and this data is used to build a statistical model.

These models can identify key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that are critical for activity. researchgate.net For instance, a model might reveal that increasing the length of the N-ethanol chain negatively impacts binding affinity, while adding a substituent at a specific position on the piperidine ring enhances it. nih.gov This allows for the in silico prediction of the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules. researchgate.net

Below is a hypothetical data table illustrating the kind of data that would be generated for a QSAR study on a series of analogues derived from this compound.

Compound IDModification on Piperidine Ring (R)Modification on N-alkanol Chain (R')Calculated LogPPredicted Binding Affinity (Ki, nM)
Lead-01H-CH2CH2OH0.85150
ANA-024-fluoro-CH2CH2OH1.0595
ANA-03H-CH2CH2CH2OH1.20210
ANA-043-methyl-CH2CH2OH1.35180
ANA-05H-CH2COOH0.50350

In Silico Screening and Virtual Drug Discovery

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.com This knowledge-driven approach can be categorized as either ligand-based or structure-based. nih.gov If known active molecules for a particular target share the this compound scaffold, this information can be used to build a pharmacophore model. This model, representing the essential 3D arrangement of functional groups required for activity, can then be used to screen virtual databases for other molecules that fit the model. nih.gov

Alternatively, if the 3D structure of the biological target is known, structure-based virtual screening can be employed. semanticscholar.org In this approach, this compound or its derivatives can be computationally "docked" into the binding site of the target protein. openmedicinalchemistryjournal.com Sophisticated scoring functions then estimate the binding affinity, allowing for the ranking of thousands or even millions of compounds in a virtual library. sciengpub.irresearchgate.net This process can rapidly identify novel hit compounds containing the core piperidine scaffold, which can then be synthesized and tested experimentally. sciengpub.ir

Integration of this compound into Novel Chemical Scaffolds

The chemical versatility of this compound, with its multiple functionalization points (the secondary amine precursor, the hydroxyl groups), makes it an excellent building block for incorporation into larger, more complex chemical scaffolds. nih.gov This strategy aims to combine the favorable properties of the piperidine motif with other pharmacologically relevant structures to create novel molecules with enhanced or entirely new biological activities. nih.gov

Diversity-Oriented Synthesis for Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for exploring chemical space by creating libraries of structurally diverse and complex molecules from a common starting material. frontiersin.org Using this compound as a core, DOS approaches can be employed to generate a wide array of novel chemical entities. By utilizing the different reactive sites on the molecule, a variety of chemical transformations can be applied to append different functional groups and build new ring systems.

For example, the hydroxyl group on the ethanol chain could be converted into an azide (B81097) for click chemistry, while the hydroxymethyl group could be oxidized to an aldehyde for reductive amination or Wittig reactions. The piperidine nitrogen itself is a key site for introducing diversity. nih.gov This systematic approach allows for the creation of a library of sp3-rich compounds with significant 3D shape diversity, which is increasingly recognized as important for successful drug discovery. nih.govfrontiersin.org

The following table provides a conceptual example of a small library that could be generated from a common intermediate derived from this compound.

Library MemberReaction at N-1 PositionReaction at C-3 HydroxymethylResulting Scaffold Type
DOS-Cpd-01Acylation with Benzoyl ChlorideEsterification with Acetic Anhydride (B1165640)N-acyl, O-acyl piperidine
DOS-Cpd-02Reductive Amination with CyclohexanoneWilliamson Ether SynthesisN-cycloalkyl piperidine ether
DOS-Cpd-03Sulfonylation with Dansyl ChlorideOxidation to Carboxylic AcidN-sulfonyl piperidine carboxylic acid
DOS-Cpd-04Urea formation with Phenyl IsocyanateConversion to AzideN-carbamoyl piperidinyl azide
DOS-Cpd-05Michael Addition to Methyl AcrylateMitsunobu Reaction with PhenolN-alkylated piperidinyl aryl ether

Hybrid Molecule Design

Hybrid molecule design involves the covalent linking of two or more distinct pharmacophores to create a single molecule with multiple pharmacological functions. nih.gov This approach can lead to compounds with improved efficacy, a better side-effect profile, or the ability to modulate multiple targets involved in a disease pathway.

This compound can serve as a versatile scaffold or linker in the design of such hybrids. For instance, it could be linked to a known enzyme inhibitor, where the piperidine moiety serves to improve solubility and cell permeability or to provide an additional interaction with a secondary binding pocket on the target. In another approach, the piperidine core could be fused with other heterocyclic systems, such as chromenes or pyridines, which are themselves considered "privileged structures" in drug discovery, to create entirely new fused-ring systems with unique biological profiles. mdpi.com The design of a hybrid molecule that joins the piperidine structure with an aryl carboximidamide pharmacophore, for example, could yield potent antiproliferative agents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(hydroxymethyl)piperidine-1-ethanol in laboratory settings?

  • Hazards : The compound is corrosive, causing burns on skin/eye contact, respiratory irritation, and gastrointestinal damage if ingested .
  • First Aid :

  • Skin: Remove contaminated clothing, rinse with water for ≥15 minutes .
  • Eyes: Flush with water for ≥15 minutes; seek medical attention .
  • Ingestion: Rinse mouth, do not induce vomiting ; contact poison control .
    • Storage : Keep in a secure, ventilated area away from incompatible substances .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

  • 1H/13C NMR : Identifies functional groups (e.g., hydroxymethyl, piperidine ring) and stereochemistry.
  • IR Spectroscopy : Confirms O-H (3200–3600 cm⁻¹) and C-N (≈1200 cm⁻¹) bonds .
  • Mass Spectrometry : Validates molecular weight (129.2 g/mol) via molecular ion peaks .
  • X-ray Crystallography : Provides definitive 3D structural data, as demonstrated for related piperidine derivatives .

Q. What synthetic strategies are reported for this compound or analogous piperidine derivatives?

  • Coupling Reactions : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM with DIPEA (diisopropylethylamine) achieved 95% yield for structurally similar compounds .
  • Reduction Methods : Lithium aluminium hydride (LiAlH4) in THF reduces esters to alcohols, applicable for hydroxymethyl group introduction .
  • Optimization : Adjust reaction time, catalyst loading, and temperature to improve yield and purity.

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties of this compound?

  • Cross-Validation : Use multiple techniques (e.g., HPLC for purity, DSC for melting points) to verify data .
  • Reference Standards : Compare results with NIST-certified spectral data .
  • Collaborative Studies : Share datasets across labs to identify systematic errors or environmental variability .

Q. What in silico approaches predict the metabolic fate of this compound in biological systems?

  • Metabolic Pathways :

  • Phase I: Hydroxylation of the piperidine ring or oxidation of the hydroxymethyl group .
  • Phase II: Glucuronidation or sulfation of hydroxyl groups .
    • Tools :
  • Molecular Docking: Simulate interactions with cytochrome P450 enzymes.
  • QSAR Models: Predict toxicity and bioavailability using structural analogs .

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic or biological systems?

  • Kinetic Studies : Monitor reaction rates under varying pH, temperature, and solvent conditions.
  • Isotope Labeling : Use deuterated analogs to trace metabolic pathways .
  • In Vitro Assays : Employ liver microsomes or cell cultures to assess enzymatic interactions .

Methodological Challenges and Solutions

ChallengeSolutionReference
Spectral data discrepanciesCross-reference with NIST databases and replicate under controlled conditions .
Low synthetic yieldOptimize catalyst (e.g., Pd/C for hydrogenation) and solvent polarity .
Toxicity in preclinical modelsUse in silico toxicity prediction tools (e.g., ProTox-II) to prioritize safe analogs .

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